N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
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Description
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O7S and its molecular weight is 491.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds with sulfonyl derivatives and methoxybenzyl groups, such as those structurally related to N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide, have been synthesized and evaluated for their antimicrobial activities. For instance, sulfonamide derivatives exhibited significant antibacterial activities against common pathogens like E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (Mohamed, 2007).
Photodynamic Therapy for Cancer Treatment
The development of photosensitizers for photodynamic therapy, an emerging cancer treatment, involves compounds with sulfonyl and methoxybenzyl groups. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Intermediates and Chemical Transformations
Various studies have reported the synthesis and use of compounds with sulfonyl and methoxybenzyl groups as intermediates in organic synthesis. For example, the preparation of secondary amines from primary amines using 2-nitrobenzenesulfonamides showcases the versatility of these compounds in chemical transformations (Kurosawa, Kan, & Fukuyama, 2003).
Molecular Structure Analysis
Research on the molecular structure and conformation of solvated oxamide derivatives, including those with methoxybenzyl groups, provides insights into their potential applications in drug design and development. The structural analysis of these compounds aids in understanding their biological activities and interactions (Banerjee et al., 2002).
Protein Labeling and Analysis
In proteomics, compounds with cyanine dye labels, including methoxybenzyl groups, have been used for the high-sensitivity analysis of water-soluble proteins. These compounds enable the detection of low-abundance proteins, contributing to advancements in protein analysis techniques (Qiao et al., 2009).
Properties
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S/c1-16-13-19(9-10-20(16)32-3)34(29,30)26-11-4-12-33-21(26)15-25-23(28)22(27)24-14-17-5-7-18(31-2)8-6-17/h5-10,13,21H,4,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPGWGLREPBASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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